molecular formula C16H22N2 B5633971 5,7-dimethyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane

5,7-dimethyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane

Cat. No. B5633971
M. Wt: 242.36 g/mol
InChI Key: UNBLHIWSJSBMRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives related to 5,7-dimethyl-2-phenyl-1,3-diazatricyclo[3.3.1.13,7]decane involves intricate chemical reactions to create its distinctive tricyclic framework. Studies detail the preparation of similar diazatricyclo compounds, indicating methodologies that could be applicable to the synthesis of the compound . For instance, the synthesis of 1,3-dimethyl-1,3-diazoniatricyclo[3.3.1.13–7]decan-6-ol and its derivatives showcases a process involving nmr spectroscopy and X-ray diffraction to analyze the structure and conformation (Fernández et al., 1991).

Molecular Structure Analysis

The molecular structure of compounds similar to 5,7-dimethyl-2-phenyl-1,3-diazatricyclo[3.3.1.13,7]decane is determined using techniques such as X-ray diffraction and nmr spectroscopy. These studies reveal that each ring in the adamantane cage system adopts a nearly perfect chair conformation, providing insight into the sterically demanding nature of such molecules and their electronic characteristics (Fernández et al., 1991).

Chemical Reactions and Properties

Chemical reactions involving 5,7-dimethyl-2-phenyl-1,3-diazatricyclo[3.3.1.13,7]decane derivatives demonstrate the compound's reactivity and potential for modification. The reaction of cyclic aminals with diazonium salts, leading to a series of bis-triazenes, exemplifies the chemical versatility of similar structures. These reactions are characterized by detailed spectral analysis, including HR-MS and NMR, highlighting the compound's ability to undergo complex transformations (Rivera & González-Salas, 2010).

Physical Properties Analysis

The physical properties of 5,7-dimethyl-2-phenyl-1,3-diazatricyclo[3.3.1.13,7]decane and its derivatives, such as solubility, melting point, and boiling point, are crucial for understanding its behavior in various environments. While specific data on this compound is scarce, research on structurally related compounds provides a foundation for predicting these properties. The crystallographic analysis gives insight into the solid-state structure, which can influence physical properties such as melting point and solubility (Bertz, Rihs, & Woodward, 1982).

Chemical Properties Analysis

The chemical properties of 5,7-dimethyl-2-phenyl-1,3-diazatricyclo[3.3.1.13,7]decane, including its reactivity with various reagents, stability under different conditions, and the nature of its chemical bonds, are integral for comprehending its chemical behavior. Analyses of related compounds suggest a significant degree of stability and reactivity, which can be attributed to the compound's diazatricyclo structure and substitution patterns (Quadrelli et al., 2011).

properties

IUPAC Name

5,7-dimethyl-2-phenyl-1,3-diazatricyclo[3.3.1.13,7]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2/c1-15-8-16(2)11-17(9-15)14(18(10-15)12-16)13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBLHIWSJSBMRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3(CN(C1)C(N(C2)C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.